molecular formula C19H22BrClN2O2 B12122165 1-(4-Bromophenoxy)-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol

1-(4-Bromophenoxy)-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol

Cat. No.: B12122165
M. Wt: 425.7 g/mol
InChI Key: OLXHJRBQZQLCPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromophenoxy)-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol is a complex organic compound that features a bromophenoxy group, a chlorophenyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenoxy)-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol typically involves multiple steps:

    Formation of the Bromophenoxy Intermediate: This step involves the reaction of 4-bromophenol with an appropriate alkylating agent under basic conditions to form the bromophenoxy intermediate.

    Formation of the Chlorophenylpiperazine Intermediate: This step involves the reaction of 3-chloroaniline with piperazine under acidic conditions to form the chlorophenylpiperazine intermediate.

    Coupling Reaction: The final step involves the coupling of the bromophenoxy intermediate with the chlorophenylpiperazine intermediate under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenoxy)-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine and chlorine atoms can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of new compounds with substituted groups.

Scientific Research Applications

1-(4-Bromophenoxy)-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, including as an anti-inflammatory or anti-cancer agent.

    Industry: Used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenoxy)-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenoxy)-3-[4-(3-bromophenyl)piperazin-1-yl]propan-2-ol: Similar structure but with reversed positions of bromine and chlorine.

    1-(4-Methoxyphenoxy)-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol: Similar structure but with a methoxy group instead of a bromine atom.

Uniqueness

1-(4-Bromophenoxy)-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol is unique due to its specific combination of functional groups, which can result in distinct chemical and biological properties compared to similar compounds. This uniqueness can make it a valuable compound for specific research and industrial applications.

Properties

Molecular Formula

C19H22BrClN2O2

Molecular Weight

425.7 g/mol

IUPAC Name

1-(4-bromophenoxy)-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol

InChI

InChI=1S/C19H22BrClN2O2/c20-15-4-6-19(7-5-15)25-14-18(24)13-22-8-10-23(11-9-22)17-3-1-2-16(21)12-17/h1-7,12,18,24H,8-11,13-14H2

InChI Key

OLXHJRBQZQLCPW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC(COC2=CC=C(C=C2)Br)O)C3=CC(=CC=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.